Butyl cinnamate

Beschreibung

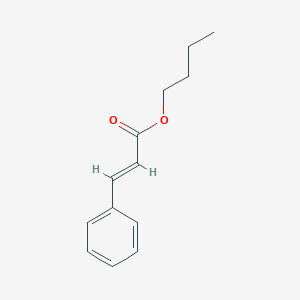

Structure

3D Structure

Eigenschaften

IUPAC Name |

butyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHIVLJVBNCSHV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour | |

| Record name | Butyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble to insoluble in water, miscible (in ethanol) | |

| Record name | Butyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.008-1.014 | |

| Record name | Butyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

538-65-8 | |

| Record name | Butyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Q793M6Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Butyl Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of butyl cinnamate, an organic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] This document details the prevalent synthesis methodologies, comprehensive characterization data, and detailed experimental protocols.

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Fischer esterification of cinnamic acid with n-butanol, typically catalyzed by a strong acid.[3][4][5] Alternative methods, such as enzymatic synthesis and microwave-assisted synthesis, offer greener and potentially more efficient routes.[6][7]

Fischer Esterification

Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[4][8][9] To favor the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water produced is removed from the reaction mixture.[8][9]

Reaction:

Cinnamic Acid + n-Butanol ⇌ this compound + Water

Catalysts:

Commonly used strong acid catalysts include:

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed esterification. Lipases are commonly employed as biocatalysts for this transformation. This method avoids the use of harsh acidic conditions and can be performed in a solvent-free system.[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from established literature procedures.[3][5]

Materials:

-

Cinnamic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5.0 mmol of cinnamic acid in 25 mL of n-butanol.[3]

-

Carefully add 0.2 mL of concentrated sulfuric acid to the mixture.[3]

-

Heat the mixture to reflux and maintain the reflux with stirring for a specified reaction time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess n-butanol under reduced pressure using a rotary evaporator.[3]

-

Neutralize the residue by adding a saturated solution of sodium bicarbonate until the pH is between 8 and 10.[3]

-

Extract the aqueous mixture with diethyl ether (3 x 25 mL).[3]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.[4][5]

Characterization of this compound

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [11][12][13] |

| Molecular Weight | 204.26 g/mol | [12][14] |

| Appearance | Colorless to light yellow oily liquid | [12][14][15][16] |

| Boiling Point | 279-281 °C at 760 mmHg; 145 °C at 13 mmHg | [15][16] |

| Specific Gravity | 1.007 - 1.013 @ 20 °C | [15][16] |

| Refractive Index | 1.539 - 1.546 @ 20 °C | [14][15][16] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.68 | d | 1H | Ar-CH= | [3] |

| 7.51-7.53 | m | 2H | Ar-H | [3] |

| 7.37-7.39 | m | 3H | Ar-H | [3] |

| 6.44 | d | 1H | =CH-COO | [3] |

| 4.21 | t | 2H | O-CH₂ | [3] |

| 1.66-1.73 | m | 2H | O-CH₂-CH₂ | [3] |

| 1.40-1.49 | m | 2H | -CH₂-CH₃ | [3] |

| 0.97 | t | 3H | -CH₃ | [3] |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 167.5 | C=O | [17] |

| 145.0 | Ar-C= | [17] |

| 134.9 | Ar-C | [17] |

| 130.6 | Ar-CH | [17] |

| 129.3 | Ar-CH | [17] |

| 128.5 | Ar-CH | [17] |

| 118.8 | =CH-COO | [17] |

| 64.8 | O-CH₂ | [17] |

| 31.2 | O-CH₂-CH₂ | [17] |

| 19.6 | -CH₂-CH₃ | [17] |

| 14.2 | -CH₃ | [17] |

The IR spectrum helps to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Functional Group |

| ~1715 | C=O (ester) stretching |

| ~1635 | C=C (alkene) stretching |

| ~1170 | C-O (ester) stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ for this compound is expected at m/z = 204.[11][14]

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental Workflow

Caption: Workflow for the Synthesis and Purification of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. CAS 538-65-8: this compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 5. aspire.apsu.edu [aspire.apsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. n-Butyl cinnamate [webbook.nist.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. n-Butyl cinnamate [webbook.nist.gov]

- 14. This compound | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [thegoodscentscompany.com]

- 16. This compound [thegoodscentscompany.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Butyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl cinnamate, a significant ester in the fragrance, flavor, and pharmaceutical industries. This document collates essential data, including molecular and physical characteristics, spectral data, and detailed experimental protocols for its synthesis and analysis. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound (butyl (2E)-3-phenylprop-2-enoate) is an organic compound classified as an ester of cinnamic acid and n-butanol.[1] It is a colorless to pale yellow oily liquid recognized for its sweet, balsamic, and fruity aroma.[1][2] Its pleasant sensory characteristics have led to its widespread use as a fragrance and flavoring agent in cosmetics, perfumes, soaps, detergents, and food products.[1] Beyond its aromatic applications, this compound serves as a valuable intermediate in organic synthesis. This guide aims to provide a detailed repository of its fundamental physicochemical properties to aid professionals in its application and study.

Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in Table 1. These properties are crucial for understanding its behavior in various solvents and under different physical conditions.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [3][4][5] |

| Molecular Weight | 204.26 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow oily liquid | [2][3] |

| Odor | Sweet, balsamic, fruity, cocoa-like | [1][2] |

| Boiling Point | 279-281 °C at 760 mmHg | [3] |

| Melting Point | Not available | |

| Density | 1.008-1.014 g/cm³ at 20 °C | [2][4] |

| Refractive Index (n_D) | 1.539-1.545 at 20 °C | [2][4] |

| Vapor Pressure | 0.549 mmHg at 25 °C | [3] |

| logP (Octanol/Water) | 3.9 | [4] |

| Solubility | Slightly soluble to insoluble in water; Soluble in ethanol. | [2][4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.68 | d | 1H | Ar-CH= | [2] |

| 7.51-7.53 | m | 2H | Aromatic-H | [2] |

| 7.37-7.39 | m | 3H | Aromatic-H | [2] |

| 6.44 | d | 1H | =CH-COO | [2] |

| 4.21 | t | 2H | O-CH₂ | [2] |

| 1.66-1.73 | m | 2H | O-CH₂-CH₂ | [2] |

| 1.40-1.49 | m | 2H | CH₂-CH₃ | [2] |

| 0.97 | t | 3H | CH₃ | [2] |

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 167.5 | C=O | [6] |

| 145.0 | Ar-CH= | [6] |

| 134.9 | Aromatic C (quaternary) | [6] |

| 130.6 | Aromatic CH | [6] |

| 129.3 | Aromatic CH | [6] |

| 128.5 | Aromatic CH | [6] |

| 118.8 | =CH-COO | [6] |

| 64.8 | O-CH₂ | [6] |

| 31.2 | O-CH₂-CH₂ | [6] |

| 19.6 | CH₂-CH₃ | [6] |

| 14.2 | CH₃ | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed in Table 4.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference(s) |

| 3100-3000 | C-H stretch | Aromatic & Alkene | [7] |

| 3000-2850 | C-H stretch | Alkane | [7] |

| 1730-1715 | C=O stretch | α,β-unsaturated Ester | [7] |

| 1680-1640 | C=C stretch | Alkene | [7] |

| 1320-1000 | C-O stretch | Ester | [7] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment | Reference(s) |

| 204 | ~10 | [M]⁺ (Molecular Ion) | [4][8] |

| 148 | ~69 | [M - C₄H₈]⁺ | [4] |

| 131 | 100 (Base Peak) | [C₆H₅CH=CHCO]⁺ | [4] |

| 103 | ~48 | [C₆H₅CH=CH]⁺ | [4] |

| 77 | ~37 | [C₆H₅]⁺ | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from cinnamic acid and n-butanol using sulfuric acid as a catalyst.

Materials:

-

trans-Cinnamic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of n-butanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Add ethyl acetate to dilute the mixture and wash with saturated sodium bicarbonate solution to neutralize the excess acid.[10] d. Separate the aqueous layer and wash the organic layer with brine.[10] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude this compound by column chromatography on silica gel.[11] b. An appropriate eluent system, such as a mixture of hexane and ethyl acetate (e.g., 90:10), can be used to separate the product from any remaining starting material or byproducts.[11] c. Collect the fractions containing the pure product, as identified by TLC analysis. d. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Determination of Physicochemical Properties

Standard laboratory procedures for determining the key physicochemical properties are outlined below.

-

Boiling Point: Determined by simple distillation of the purified liquid. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Density: The mass of a known volume of this compound is measured using a pycnometer or a graduated cylinder and a balance. Density is calculated as mass divided by volume.

-

Refractive Index: Measured using an Abbe refractometer. A drop of the sample is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (typically 20 °C).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples. A drop of the sample is placed directly on the ATR crystal.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Visualizations

Diagrams of key processes provide a clearer understanding of the underlying chemical and procedural logic.

Fischer-Speier Esterification Mechanism

The synthesis of this compound proceeds via the Fischer-Speier esterification, a well-established acid-catalyzed reaction.

Caption: The reaction mechanism for the Fischer-Speier esterification of cinnamic acid with n-butanol.

Experimental Workflow for Synthesis and Characterization

A typical workflow for the synthesis, purification, and characterization of this compound is illustrated below.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and process visualizations are intended to be a valuable reference for researchers, scientists, and professionals in drug development and other relevant fields. Accurate knowledge of these fundamental properties is essential for the effective and safe application of this versatile compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound [thegoodscentscompany.com]

- 3. This compound | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl cinnamate () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. n-Butyl cinnamate [webbook.nist.gov]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Sec-butyl cinnamate | C13H16O2 | CID 5273466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aspire.apsu.edu [aspire.apsu.edu]

- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

The Elusive Presence of Butyl Cinnamate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl cinnamate, a cinnamic acid ester with a characteristic sweet, balsamic, and fruity aroma, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. While widely synthesized for commercial use, its natural occurrence in plant species is less documented, presenting a challenge for researchers seeking natural sources or exploring its biosynthesis and physiological roles in plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, details relevant experimental protocols for its analysis, and illustrates the biosynthetic pathway of its parent compound, cinnamic acid.

Natural Occurrence of this compound: A Scarcity of Quantitative Data

This scarcity of data may suggest that this compound is typically a minor constituent of the volatile profiles of most plants, or that its presence is highly dependent on the plant's specific chemotype, developmental stage, or environmental conditions.

Quantitative Data on Related Cinnamate Esters

To provide a contextual framework for researchers, the following table summarizes the quantitative data for closely related cinnamate esters that are more commonly reported in plant species. This data can serve as a reference for developing analytical methods and for understanding the potential range of concentrations for cinnamate esters in natural sources.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method |

| Myroxylon balsamum (Balsam of Peru) | Resin | Benzyl Cinnamate | 3.2% of essential oil | GC-MS |

| Myroxylon balsamum (Balsam of Peru) | Resin | (E)-Cinnamic Acid | 1.1% of essential oil | GC-MS |

| Cinnamomum burmannii | Bark | Methyl Cinnamate | 3.16% of extract | GC-MS |

| Cinnamomum verum | Bark | Methyl Cinnamate | 81.87% of essential oil | GC-FID, GC-MS |

| Cinnamomum verum | Leaf | Methyl Cinnamate | 17.32% of essential oil | GC-FID, GC-MS |

| Ocimum basilicum (Basil) | Essential Oil | Methyl Cinnamate | Major component | GC-MS |

Experimental Protocols for the Analysis of this compound

The following sections detail the methodologies for the extraction and analysis of this compound and related volatile compounds from plant matrices. These protocols are based on established methods for the analysis of essential oils and plant volatiles.

Extraction of Volatile Compounds

1. Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile and semi-volatile compounds from fresh or dried plant material without the need for solvent extraction.

-

Sample Preparation: A known weight of the plant material (e.g., 1-5 g of finely ground leaves, flowers, or fruit pulp) is placed in a headspace vial.

-

Extraction: An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace above the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

2. Hydrodistillation

This is a classic method for extracting essential oils from plant materials.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure: The plant material is immersed in water and boiled. The resulting steam, carrying the volatile compounds, is condensed, and the essential oil is separated from the aqueous layer.

-

Analysis: The collected essential oil is then diluted in a suitable solvent (e.g., hexane, dichloromethane) for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like plant extracts and essential oils.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5) is typically used. Column dimensions are commonly 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50-60 °C, hold for 2-5 minutes, then ramp at 3-5 °C/min to 250-280 °C, and hold for 5-10 minutes.

-

Injector Temperature: 250 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: m/z 40-500.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification can be performed by creating a calibration curve with a pure standard of this compound. The peak area of the target compound in the sample is then compared to the calibration curve to determine its concentration.

-

Biosynthesis of Cinnamates in Plants

Cinnamic acid, the precursor to this compound and other cinnamate esters, is synthesized in plants via the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites.

The key steps leading to the formation of cinnamic acid are:

-

Deamination of Phenylalanine: The pathway begins with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid.

The following Graphviz diagram illustrates the initial steps of the phenylpropanoid pathway leading to cinnamic acid.

From trans-cinnamic acid, a variety of other phenylpropanoids are synthesized through a series of hydroxylation, methylation, and ligation reactions. The formation of this compound would then involve the esterification of cinnamic acid with butanol, a reaction that can be catalyzed by specific plant enzymes.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from a plant sample.

Conclusion

While this compound is acknowledged as a natural plant product, its quantitative occurrence remains largely uncharacterized in the scientific literature. This presents an opportunity for further research to identify and quantify this compound in a wider range of plant species, potentially uncovering new natural sources and shedding light on its biosynthesis and ecological significance. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations. The continued exploration of plant metabolomes, aided by advanced analytical techniques, will undoubtedly expand our understanding of the distribution and roles of compounds like this compound in the natural world.

References

Spectroscopic Analysis of Butyl Cinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of butyl cinnamate, a widely used fragrance and flavoring agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a complete spectral signature of the molecule. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.68 | Doublet | 1H | Ar-CH = | 16.0 |

| 7.53-7.51 | Multiplet | 2H | Aromatic-H (ortho) | |

| 7.39-7.37 | Multiplet | 3H | Aromatic-H (meta, para) | |

| 6.44 | Doublet | 1H | =CH-COO | 16.0 |

| 4.21 | Triplet | 2H | O-CH₂ - | 6.7 |

| 1.73-1.66 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | |

| 1.49-1.40 | Multiplet | 2H | -CH₂-CH₂ -CH₃ | |

| 0.97 | Triplet | 3H | -CH₃ | 7.4 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C =O (Ester carbonyl) |

| 145.0 | Ar-C H= |

| 134.9 | Aromatic C (quaternary) |

| 130.6 | Aromatic C H (para) |

| 129.3 | Aromatic C H (meta) |

| 128.5 | Aromatic C H (ortho) |

| 118.8 | =C H-COO |

| 64.8 | O-C H₂- |

| 31.2 | -CH₂-C H₂-CH₂- |

| 19.6 | -CH₂-C H₂-CH₃ |

| 14.2 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3060 | Medium | Aromatic C-H | Stretch |

| ~3030 | Medium | Vinylic (=C-H) | Stretch |

| 2960-2870 | Strong | Aliphatic C-H | Stretch |

| ~1715 | Strong | C=O (α,β-unsaturated ester) | Stretch |

| ~1635 | Strong | C=C (alkene) | Stretch |

| ~1580, ~1495 | Medium-Weak | C=C (aromatic) | Stretch |

| ~1260, ~1170 | Strong | C-O (ester) | Stretch |

| ~980 | Strong | =C-H (trans alkene) | Out-of-plane bend |

| ~765, ~690 | Strong | C-H (monosubstituted benzene) | Out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions, which are useful for structural confirmation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 204 | ~20 | [M]⁺ (Molecular Ion) |

| 148 | ~70 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 131 | 100 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |

| 103 | ~50 | [C₆H₅CH=CH]⁺ (Styryl cation) |

| 77 | ~40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic analysis are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cinnamic acid and n-butanol using an acid catalyst.[1][2][3][4][5]

Materials:

-

trans-Cinnamic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of n-butanol (typically 3-5 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation if necessary.

Spectroscopic Analysis Protocols

2.2.1. NMR Spectrum Acquisition [6][7][8][9][10]

-

Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquisition: The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe. A standard ¹H NMR experiment is then run, followed by a ¹³C NMR experiment.

2.2.2. IR Spectrum Acquisition (Neat Liquid) [11][12][13][14][15]

-

Sample Preparation: As this compound is a liquid, its IR spectrum can be taken as a neat sample. Place one drop of the purified liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between the two plates.

-

Analysis: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background.

2.2.3. Mass Spectrum Acquisition (Electron Ionization) [16][17][18][19][20]

-

Sample Introduction: A small amount of the volatile this compound sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the synthesis and analysis of this compound.

Caption: Synthesis and purification workflow for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. aspire.apsu.edu [aspire.apsu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 10. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 11. youtube.com [youtube.com]

- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. homework.study.com [homework.study.com]

- 15. researchgate.net [researchgate.net]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. Electron ionization - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Antifungal Mechanism of Action of Butyl Cinnamate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyl cinnamate, an ester derivative of cinnamic acid, has demonstrated significant potential as a broad-spectrum antifungal agent. Its efficacy against a range of pathogenic and spoilage fungi, including species of Candida and Aspergillus, positions it as a compound of interest for therapeutic and agricultural applications. This technical guide synthesizes the current understanding of this compound's mechanism of action in fungal cells. The primary modes of action involve the disruption of the fungal cell envelope, including both the cell wall and the plasma membrane, with a pronounced interaction with ergosterol. Downstream effects, likely stemming from this initial damage, are thought to include the induction of oxidative stress, mitochondrial dysfunction, and programmed cell death. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in the field of antifungal drug development.

Antifungal Activity of this compound

This compound exhibits potent fungicidal activity against a variety of fungal species. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth.

Quantitative Data: In Vitro Antifungal Efficacy

The following table summarizes the reported MIC values for this compound against several key fungal strains. This data highlights its broad-spectrum activity.

| Fungal Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Candida albicans | ATCC-76485 | 626.62 | 120.46 | [1][2] |

| Candida albicans | - | 61 | 11.73 | [3] |

| Candida tropicalis | ATCC-13803 | 626.62 | 120.46 | [1] |

| Candida glabrata | ATCC-90030 | 626.62 | 120.46 | [1] |

| Aspergillus flavus | LM-171 | 626.62 | 120.46 | [1] |

| Aspergillus niger | - | 36 | 6.92 | [3] |

| Penicillium citrinum | ATCC-4001 | 626.62 | 120.46 | [1] |

Note: MIC values can vary based on the specific assay conditions and fungal strain used.

Core Mechanisms of Action

The antifungal activity of this compound is multifactorial, primarily initiated by the disruption of the fungal cell's protective outer layers.

Disruption of Fungal Cell Wall and Membrane Integrity

The fungal cell envelope, comprising the cell wall and the plasma membrane, is the first point of contact for this compound and appears to be its primary target.

3.1.1 Cell Wall Interference Evidence suggests that this compound interferes with the structural integrity of the fungal cell wall. This is supported by sorbitol protection assays, where the presence of an osmotic stabilizer (0.8 M sorbitol) increases the MIC of the compound.[2] This indicates that the compound damages the cell wall, making the fungus susceptible to osmotic stress; in the presence of sorbitol, the cell can survive higher concentrations of the drug, implying the cell wall is a target.[4][5][6][7][8]

3.1.2 Plasma Membrane and Ergosterol Interaction The fungal plasma membrane, and specifically its principal sterol, ergosterol, is a critical target for this compound.[2] Ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][10] Studies have shown that the addition of exogenous ergosterol to the culture medium antagonizes the antifungal activity of this compound, leading to an increase in its MIC.[2] This suggests a direct interaction, which could occur through two potential mechanisms:

-

Direct Binding: this compound may bind directly to ergosterol within the membrane, forming pores or disrupting the lipid bilayer, leading to increased permeability and leakage of intracellular contents.

-

Inhibition of Ergosterol Biosynthesis: Like azole antifungals, this compound may inhibit key enzymes in the ergosterol biosynthesis pathway.[10][11][12][13] This leads to the depletion of mature ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function.

The lipophilic nature of the butyl group in this compound likely enhances its ability to penetrate the fungal cell membrane and interact with ergosterol, contributing to its higher potency compared to other cinnamate esters with shorter alkyl chains.[2]

Induction of Oxidative Stress and Mitochondrial Dysfunction

While direct evidence for this compound is still emerging, many antifungal agents that disrupt membrane integrity, including other cinnamic acid derivatives, are known to induce mitochondrial dysfunction and the production of Reactive Oxygen Species (ROS).[14][15][16] This represents a probable secondary mechanism of action.

-

Mitochondrial Disruption: Damage to the plasma membrane can alter the electrochemical potential, impacting mitochondrial function. This can lead to a breakdown of the electron transport chain.

-

ROS Generation: A dysfunctional electron transport chain results in electron leakage and the subsequent formation of superoxide anions (O₂⁻) and other ROS.[17][18]

-

Cellular Damage: The accumulation of ROS overwhelms the fungal cell's antioxidant defenses, causing widespread oxidative damage to vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately contributing to cell death.[14]

Impact on Fungal Signaling Pathways

Damage to the fungal cell wall and membrane inevitably triggers cellular stress responses, which are mediated by complex signaling pathways. While the specific effects of this compound on these pathways are a key area for future research, its known targets suggest the activation of the Cell Wall Integrity (CWI) pathway.

The CWI pathway is a conserved MAPK (mitogen-activated protein kinase) cascade that responds to cell wall stress.[19] When cell wall synthesis or structure is compromised, sensors at the plasma membrane activate a phosphorylation cascade (Bck1 → Mkk1/2 → Mkc1/Slt2), which culminates in the activation of transcription factors that upregulate genes involved in cell wall repair, primarily through chitin synthesis.[20] The action of this compound on the cell wall likely triggers this compensatory response.

Other crucial fungal signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, calcineurin/calcium signaling, and the Target of Rapamycin (TOR) pathway, may also be affected by the cellular stress induced by this compound, though this requires further investigation.[21][22][23]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[24][25][26][27][28]

-

Preparation of Inoculum: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to match a 0.5 McFarland standard, resulting in a standardized cell suspension. This suspension is further diluted in culture medium (e.g., RPMI-1640) to the final required inoculum density.

-

Drug Dilution: this compound is serially diluted (two-fold) in the culture medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. A positive control well (fungus and medium, no drug) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a defined period (typically 24-48 hours).

-

MIC Determination: The MIC is read as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.

Sorbitol Protection Assay

This assay differentiates between compounds that target the cell wall versus those that target the plasma membrane.[4][5][6][7]

-

Protocol: The broth microdilution assay (as described in 4.1) is performed in parallel on two sets of 96-well plates.

-

Medium Preparation: One set of plates is prepared with standard culture medium. The second set is prepared with the same medium supplemented with 0.8 M sorbitol, which acts as an osmotic protectant.

-

Analysis: The MIC is determined for both conditions. A significant increase (typically four-fold or greater) in the MIC value in the sorbitol-containing medium compared to the standard medium indicates that the compound's mechanism involves disruption of the cell wall.[8]

Ergosterol Interaction and Quantification Assay

This assay investigates if a compound interacts with ergosterol, either through direct binding or by inhibiting its synthesis.

-

Ergosterol Antagonism Test: The MIC assay (4.1) is performed with the addition of a fixed concentration of exogenous ergosterol to the culture medium. A significant increase in the MIC value in the presence of ergosterol suggests a direct interaction between the compound and ergosterol.[2]

-

Ergosterol Quantification (Spectrophotometric Method):

-

Cell Culture and Treatment: Fungal cells are grown to mid-log phase and then treated with this compound (e.g., at its MIC value) for several hours. A non-treated culture serves as a control.

-

Saponification: Cells are harvested, washed, and weighed. Total cellular sterols are extracted by saponifying the cell pellet with a solution of potassium hydroxide in methanol (or another suitable alcohol) and heating (e.g., at 80°C for 30 minutes).[29][30][31][32]

-

Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted from the mixture using an organic solvent like n-heptane or cyclohexane.[31]

-

Quantification: The solvent layer is transferred to a quartz cuvette, and the absorbance is scanned between 240 and 300 nm. The presence of ergosterol and its toxic precursor, 24(28)-dehydroergosterol, creates a characteristic four-peaked curve. A reduction in the total area under this curve in the treated sample compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[11][12]

-

Conclusion and Future Directions

This compound is a promising antifungal compound with a primary mechanism of action centered on the disruption of the fungal cell wall and the plasma membrane via interaction with ergosterol. This initial damage likely triggers a cascade of secondary effects, including mitochondrial dysfunction, the generation of cytotoxic reactive oxygen species, and ultimately, cell death.

For drug development professionals, the dual attack on the cell wall and membrane is a highly desirable trait, as it may reduce the likelihood of resistance development. Future research should focus on several key areas:

-

Specific Enzyme Targets: Identifying the precise enzyme(s) in the ergosterol biosynthesis pathway that are inhibited by this compound.

-

ROS and Apoptosis Confirmation: Obtaining direct experimental evidence for the induction of ROS and apoptotic markers in fungal cells following treatment with this compound.

-

Signaling Pathway Elucidation: Using transcriptomic and proteomic approaches to map the specific effects of this compound on the CWI, HOG, and other stress-response signaling pathways.

-

In Vivo Efficacy: Translating the promising in vitro data into animal models of fungal infection to evaluate therapeutic potential.

A comprehensive understanding of these molecular interactions will be crucial for optimizing the development of this compound and its analogues as next-generation antifungal agents.

References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mushare.marian.edu [mushare.marian.edu]

- 6. scielo.br [scielo.br]

- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 11. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

- 17. Reactive Oxygen Species Play a Role in Regulating a Fungus–Perennial Ryegrass Mutualistic Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcium signaling during reproduction and biotrophic fungal interactions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Interaction of calcium responsive proteins and transcriptional factors with the PHO regulon in yeasts and fungi [frontiersin.org]

- 24. youtube.com [youtube.com]

- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 27. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. protocols.io [protocols.io]

- 29. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 30. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]

- 31. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. microbiologyresearch.org [microbiologyresearch.org]

Solubility Profile of Butyl Cinnamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butyl cinnamate in various organic solvents. Understanding the solubility characteristics of this cinnamate ester is crucial for its application in pharmaceutical formulations, fragrance development, and as a precursor in organic synthesis. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations.

Core Data Presentation: Solubility of this compound and Related Esters

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on available information, this compound exhibits good solubility in many common organic solvents. To provide a valuable resource, this guide presents a combination of qualitative, semi-quantitative data for this compound, and quantitative data for the structurally similar and often predictive analogs, methyl cinnamate and ethyl cinnamate.

Table 1: Solubility of this compound

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.5 g/100 mL[1] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2][3] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[4] | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified |

Table 2: Solubility of Structurally Similar Cinnamate Esters

| Compound | Solvent | Formula | Solubility |

| Ethyl Cinnamate | Chloroform | CHCl₃ | Soluble[5][6] |

| Dichloromethane | CH₂Cl₂ | Soluble[5][6] | |

| Ethyl Acetate | C₄H₈O₂ | Soluble[5][6] | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[5][6] | |

| Acetone | C₃H₆O | Soluble[5][6] | |

| Methyl Cinnamate | Ethyl Acetate | C₄H₈O₂ | Soluble[2] |

| Toluene | C₇H₈ | Soluble[2] | |

| Hexane | C₆H₁₄ | Soluble[2] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid ester like this compound in an organic solvent. These protocols are based on standard laboratory practices for solubility assessment.

Method 1: Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a substance in a solvent.

1. Materials and Apparatus:

-

This compound (solute)

-

Selected Organic Solvent

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically resistant, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct layer of the ester ensures that the solution is saturated.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To remove any undissolved micro-droplets, filter the aliquot through a chemically inert syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

Method 2: Visual Method for Miscibility

For solvents in which this compound is expected to be highly soluble or miscible, a simpler visual method can be employed.

1. Materials and Apparatus:

-

This compound

-

Selected Organic Solvent

-

Graduated cylinders or burettes

-

Test tubes or small beakers

-

Vortex mixer or magnetic stirrer

2. Procedure:

-

Initial Mixture: In a test tube, add a known volume of the organic solvent (e.g., 5 mL).

-

Titration with Solute: Gradually add small, measured volumes of this compound to the solvent.

-

Mixing: After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer until a single, clear phase is observed.

-

Observation: Continue adding this compound until the solution becomes cloudy or a separate phase persists even after thorough mixing. This indicates that the saturation point has been exceeded.

-

Determination of Miscibility: If no phase separation is observed even after adding a large volume of this compound (e.g., equal to the initial volume of the solvent), the two liquids can be considered miscible under the experimental conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Logical relationship of solvent polarity to the solubility of this compound.

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Butyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl cinnamate is an organic ester widely used in the flavor, fragrance, and cosmetic industries.[1] A comprehensive understanding of its three-dimensional structure is crucial for predicting its physicochemical properties, biological activity, and for applications in drug design and materials science. This technical guide provides a summary of the known properties of this compound and outlines the definitive experimental method for determining its crystal structure and molecular geometry: single-crystal X-ray diffraction. While a definitive, publicly archived crystal structure for this compound is not available at the time of this publication, this guide serves as a resource by detailing the protocol for its determination and presenting the expected molecular geometry.

Introduction to this compound

This compound (butyl (2E)-3-phenylprop-2-enoate) is the ester formed from cinnamic acid and butanol.[1] It is a colorless to pale yellow, oily liquid with a characteristic sweet, balsamic, and fruity aroma.[2][3] Its chemical and physical properties are summarized in Table 1. The molecule consists of a phenyl group attached to an acrylate moiety, with a butyl ester group. This structure, particularly the conjugated system of the phenyl ring and the double bond, is expected to result in a relatively planar arrangement of this part of the molecule. The butyl chain, however, will have conformational flexibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [4][5][6] |

| Molecular Weight | 204.26 g/mol | [2][4][5] |

| CAS Number | 538-65-8 | [2][5] |

| Appearance | Colorless, oily, somewhat viscous liquid | [2][3] |

| Density | 1.007–1.014 g/cm³ @ 20°C | [2][4] |

| Boiling Point | 279–281 °C @ 760 mmHg; 145 °C @ 13 mmHg | [7][8] |

| Vapor Pressure | 0.549 mmHg @ 25°C | [4][7] |

| Refractive Index | 1.539–1.546 @ 20°C | [2][4][7] |

| Solubility | Slightly soluble to insoluble in water; miscible in ethanol | [2][7][9] |

Molecular Geometry and Crystal Structure

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available, experimentally determined crystal structure for this compound. Therefore, precise, experimentally verified data on its unit cell dimensions, bond lengths, and bond angles are not available.

Theoretical Molecular Geometry

Based on the known structure of cinnamic acid and related esters, the molecular geometry of this compound is anticipated to have several key features:

-

Planarity: The cinnamoyl group (the phenyl ring and the acrylate moiety) is expected to be largely planar to maximize π-orbital overlap in the conjugated system.

-

Conformation: The trans or (E)-isomer is the more stable and common form.

-

Butyl Chain Flexibility: The butyl group, with its sp³-hybridized carbon atoms, will exhibit conformational flexibility, with multiple possible torsion angles.

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the optimized molecular geometry of this compound, providing theoretical values for bond lengths, bond angles, and torsion angles.

Placeholder for Experimental Crystal Structure Data

Should an experimental determination be performed, the crystallographic data would be presented as shown in Table 2.

Table 2: Crystallographic Data (Placeholder)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

Placeholder for Key Molecular Geometry Parameters

The key bond lengths, bond angles, and torsion angles defining the molecular geometry would be summarized as in Table 3.

Table 3: Selected Bond Lengths, Bond Angles, and Torsion Angles (Placeholder)

| Bond Lengths | Length (Å) | Bond Angles | Angle (°) |

| C=O | e.g., ~1.21 | O-C-C | e.g., ~125 |

| C-O | e.g., ~1.34 | C-O-C | e.g., ~116 |

| C=C | e.g., ~1.34 | C=C-C(phenyl) | e.g., ~127 |

| C(phenyl)-C | e.g., ~1.48 | C=C-C(=O) | e.g., ~120 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and molecular geometry of a compound like this compound is single-crystal X-ray diffraction.[10][11] The following is a detailed, generalized protocol for this experiment.

Objective: To determine the three-dimensional atomic arrangement, unit cell dimensions, bond lengths, and bond angles of this compound.

Materials:

-

High-purity this compound (>98%)

-

Appropriate solvent(s) for crystallization (e.g., ethanol, hexane, ethyl acetate, or mixtures thereof)

-

Crystallization vials (e.g., small test tubes, NMR tubes)

-

Cryo-oil (e.g., Paratone-N)

-

Cryo-loops

-

Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation), a goniometer, and a modern detector (e.g., CCD or pixel array detector).[10][12]

Methodology:

-

Crystallization:

-

The primary and often most challenging step is to grow a single, high-quality crystal of this compound that is free of significant defects.[12][13]

-

A suitable crystal should be between 0.1 and 0.3 mm in all dimensions.[14]

-

A common method is slow evaporation of a saturated solution. Dissolve this compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Alternatively, vapor diffusion or slow cooling of a saturated solution can be employed.

-

-

Crystal Mounting:

-

Under a microscope, select a well-formed, optically clear crystal.

-

Coat the crystal in a cryo-protectant oil to prevent solvent loss and damage from the X-ray beam.

-

Using a cryo-loop, carefully pick up the crystal and mount it on the goniometer head of the diffractometer.

-

The crystal is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage during data collection.

-

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

An initial set of diffraction images is taken to determine the unit cell parameters and the crystal's Bravais lattice.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[1]

-

The diffracted X-rays produce a pattern of spots (reflections) on the detector.[15] The intensity and position of each spot are recorded.

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz-polarization effects and absorption.

-

The space group of the crystal is determined from the symmetry of the diffraction pattern and systematic absences.

-

The "phase problem" is solved using direct methods, which are mathematical techniques to estimate the initial phases of the structure factors.[13]

-

This initial solution allows for the calculation of an electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The model is then refined using a least-squares method, which adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.[16]

-

The quality of the final structure is assessed by the R-factor, which should ideally be low (typically < 5-10%).[16]

-

Experimental Workflow Visualization

The logical flow of the single-crystal X-ray diffraction experiment is illustrated in the diagram below.

Caption: Workflow for determining the crystal structure of a small molecule.

Conclusion

While a definitive experimental crystal structure of this compound is not currently in the public domain, this technical guide provides the essential information for researchers and drug development professionals. It summarizes the known physicochemical properties and details the standard experimental protocol, single-crystal X-ray diffraction, required for the precise determination of its molecular geometry and crystal packing. The provided workflow and data templates serve as a comprehensive resource for future studies aimed at elucidating the three-dimensional structure of this widely used compound. Such a structure would be invaluable for computational modeling, understanding structure-activity relationships, and advancing its application in various scientific fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound [thegoodscentscompany.com]

- 5. n-Butyl cinnamate [webbook.nist.gov]

- 6. Buy this compound | 538-65-8 | >98% [smolecule.com]

- 7. This compound [thegoodscentscompany.com]

- 8. parchem.com [parchem.com]

- 9. Showing Compound this compound (FDB016830) - FooDB [foodb.ca]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. fiveable.me [fiveable.me]

- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Thermodynamic Landscape of Butyl Cinnamate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data associated with the synthesis of butyl cinnamate, a valuable compound in the fragrance, food, and pharmaceutical industries. A thorough understanding of the reaction thermodynamics is critical for process optimization, yield maximization, and ensuring reaction spontaneity. This document summarizes key thermodynamic parameters, details relevant experimental methodologies, and visualizes the underlying reaction pathway.

Core Thermodynamic Data

The synthesis of this compound is primarily achieved through the Fischer-Speier esterification of cinnamic acid with n-butanol. The reaction is a reversible equilibrium process, typically catalyzed by a strong acid.

Cinnamic Acid + n-Butanol ⇌ this compound + Water

Thermodynamic Properties of Reactants and Products

The following table summarizes the standard molar enthalpies of formation, vaporization, and fusion for the key compounds involved in this compound synthesis. These values are essential for calculating the overall enthalpy of reaction.

| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°gas (kJ/mol) | ΔvapH° (kJ/mol) | ΔfusH° (kJ/mol) |

| n-Butyl Cinnamate | C₁₃H₁₆O₂ | 204.27 | -202.70[1] | 55.92[1] | 26.46[1] |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | - | - | - |

| n-Butanol | C₄H₁₀O | 74.12 | - | - | - |

| Water | H₂O | 18.02 | -241.82 | 44.01 | 6.01 |

Note: A complete dataset for cinnamic acid and n-butanol from a single, consistent source is required for a precise calculation of the reaction enthalpy. The provided data for n-butyl cinnamate is from Cheméo.

Experimental Protocols

The determination of thermodynamic data for chemical reactions involves precise calorimetric measurements. The following protocols are based on established methodologies for determining the enthalpy of formation and vaporization of organic esters, which can be adapted for this compound.

Protocol 1: Determination of the Standard Molar Enthalpy of Formation (ΔfH°(l)) by Static-Bomb Combustion Calorimetry

This protocol is adapted from the methodology used for determining the enthalpy of formation of ethyl (E)-cinnamate.[2][3][4]

Objective: To determine the standard molar enthalpy of formation of liquid this compound.

Apparatus:

-

Isoperibol static-bomb combustion calorimeter

-

High-pressure oxygen bomb (approximately 300 cm³)

-

Platinum crucible

-

Benzoic acid (NIST Standard Reference Material 39j) for calibration

-

Cotton thread fuse

-

Digital thermometer with a resolution of ± 0.001 K

Procedure:

-

Calibration: The energy equivalent of the calorimeter is determined by burning a known mass of benzoic acid in the bomb under an oxygen pressure of 3.04 MPa.

-

Sample Preparation: A pellet of liquid this compound is prepared and placed in the platinum crucible. The mass of the sample is accurately determined.

-

Combustion: The crucible is placed in the bomb, and a cotton thread fuse is positioned to ensure ignition. The bomb is sealed and filled with high-purity oxygen to a pressure of 3.04 MPa. The bomb is then placed in the calorimeter, which is filled with a known amount of water.

-

Measurement: The combustion reaction is initiated, and the temperature change of the water is recorded until a stable final temperature is reached.

-

Analysis: The gross heat of combustion is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the cotton fuse and for the formation of nitric acid.

-

Calculation of ΔfH°(l): The standard molar enthalpy of formation in the liquid phase is calculated from the standard molar enthalpy of combustion using Hess's Law and the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).

Protocol 2: Determination of the Enthalpy of Vaporization (ΔlgH°m) by High-Temperature Microcalorimetry

This protocol is also adapted from the study on ethyl (E)-cinnamate.[2][3][4]

Objective: To determine the enthalpy of vaporization of this compound.

Apparatus:

-

Calvet-type microcalorimeter

-

Vacuum-tight sample container

-

High-vacuum pumping system

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in the sample container.

-

Measurement: The sample container is introduced into the microcalorimeter at a constant temperature (e.g., 298.15 K). Once thermal equilibrium is reached, the sample is evacuated using the high-vacuum system.

-

Data Acquisition: The heat flow associated with the vaporization of the sample is measured by the microcalorimeter.

-